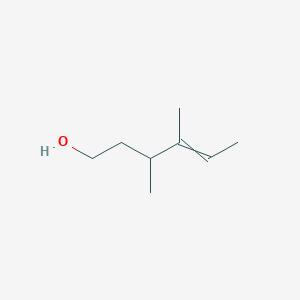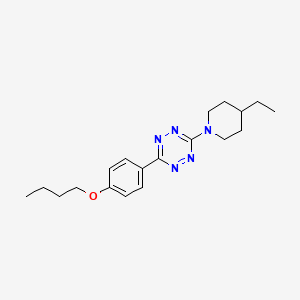
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazine ring through cyclization reactions, followed by the introduction of the butoxyphenyl and ethylpiperidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the tetrazine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition, which can modify biological molecules and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(4-methylpiperidin-1-YL)-1,2,4,5-tetrazine
- 3-(4-Ethoxyphenyl)-6-(4-propylpiperidin-1-YL)-1,2,4,5-tetrazine
Uniqueness
Compared to similar compounds, 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
CAS No. |
112493-38-6 |
|---|---|
Molecular Formula |
C19H27N5O |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-6-(4-ethylpiperidin-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C19H27N5O/c1-3-5-14-25-17-8-6-16(7-9-17)18-20-22-19(23-21-18)24-12-10-15(4-2)11-13-24/h6-9,15H,3-5,10-14H2,1-2H3 |
InChI Key |
MRNMNYQEFPACPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)N3CCC(CC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



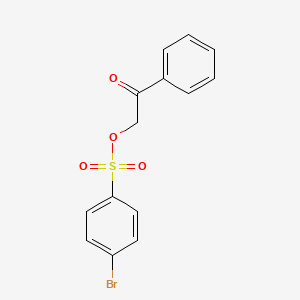

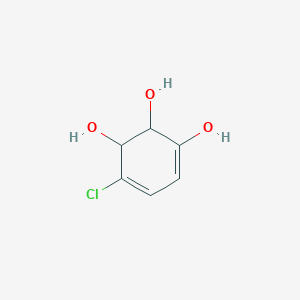
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
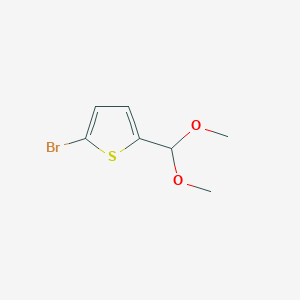

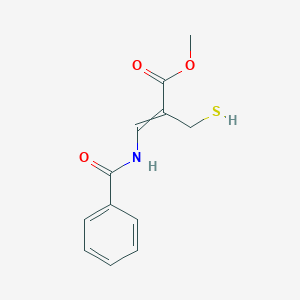
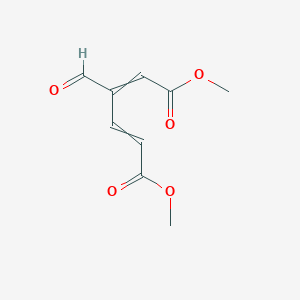
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)

![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
